BDS-1 is primarily isolated from the venom of the Bothrops jararaca snake. The peptide was first identified due to its ability to lower blood pressure in animal models, leading to further studies on its pharmacological properties and mechanisms of action.
BDS-1 is classified as a bioactive peptide, which is a type of protein fragment that exerts physiological effects on living organisms. It belongs to a broader category of peptides that interact with ion channels, specifically potassium channels, influencing their activity and thereby affecting vascular tone and blood pressure regulation.
The synthesis of BDS-1 can be achieved through solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to form the desired peptide chain. The synthesis typically involves protecting group strategies to ensure that specific functional groups remain unreacted during coupling reactions.
Technical Details:
BDS-1 consists of a sequence of amino acids that determine its three-dimensional conformation and biological activity. The specific sequence and arrangement of these amino acids are crucial for its interaction with ion channels.
Data:
BDS-1 undergoes several biochemical reactions that are critical for its function as an antihypertensive agent. These reactions include binding to specific ion channels and modulating their activity.
Technical Details:
The antihypertensive effect of BDS-1 is primarily mediated through its interaction with voltage-gated potassium channels. By inhibiting these channels, BDS-1 causes depolarization of vascular smooth muscle cells, leading to relaxation and subsequent vasodilation.
Data:
Relevant Data or Analyses:
Studies on the stability and degradation pathways of BDS-1 have highlighted the importance of formulation strategies in developing therapeutic applications.
BDS-1 has significant potential in various scientific applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: